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Compound of Interest

Compound Name: 2 beta-Hydroxykolavelool

CAS No.: 221466-42-8

Cat. No.: B1161546 Get Quote

Executive Summary
2

-Hydroxykolavelool (CAS: 221466-42-8) is a bioactive clerodane diterpene characterized by a
bicyclic decalin core and a modified side chain containing a tertiary alcohol.[1] Commonly
isolated from Solidago species (e.g., S. gigantea, S. canadensis), this compound represents a
key intermediate in the biosynthesis of more oxidized solidagoic acids.[1] This guide provides a
rigorous framework for its structural validation using Mass Spectrometry (MS) and Nuclear
Magnetic Resonance (NMR), emphasizing the stereochemical assignment of the C-2 hydroxyl
group.[1]

Part 1: Structural Elucidation Strategy[1]
The identification of 2

-hydroxykolavelool requires a subtractive spectroscopic approach: confirming the clerodane
skeleton (Kolavelool parent), identifying the specific side-chain unsaturation, and locating the
secondary hydroxyl group at position C-2 with

-orientation.[1]

Mass Spectrometry (MS) Signature
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Molecular Ion: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

typically yields a sodium adduct

at m/z 329.2457 (calcd for C

H

O

Na), confirming the molecular formula C

H

O

.[1]

Fragmentation Pattern (EI-MS):

306: Molecular ion (

), often weak due to rapid dehydration.[1]

288 (

): Characteristic loss of the tertiary hydroxyl group from the side chain.[1]

270 (

): Subsequent loss of the secondary C-2 hydroxyl.[1]

189/191: Cleavage of the side chain, leaving the bicyclic core.

NMR Spectroscopic Logic
The

H NMR spectrum is dominated by the clerodane methyl signals and the olefinic protons of the
side chain.[1] The

C NMR spectrum must resolve 20 carbon signals, including two oxygenated carbons (one
quaternary, one methine).[1]
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Key Diagnostic Signals[1]
The C-2 Carbinol: The presence of a hydroxyl group at C-2 introduces a methine signal (

~3.8–4.1 ppm) and a carbon signal (

~65–70 ppm).[1]

The Side Chain: Kolavelool derivatives possess a 3-hydroxy-3-methylpent-1-enyl side chain.

[1] This is verified by a vinyl group pattern (an ABC or ABX system) and a methyl singlet

attached to the oxygenated C-13.[1]

Stereochemistry (

-OH): The orientation is determined by the coupling constant of H-2 and NOESY correlations
with the angular methyl at C-20.[1]

Part 2: Representative Spectroscopic Data
The following data represents the consensus chemical shifts for 2

-hydroxy-cis-clerodane derivatives in CDCl

.

Table 1: H and C NMR Assignment (500 MHz, CDCl )
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Position Type (ppm)
(ppm),
Multiplicity, J
(Hz)

Key HMBC
Correlations

1 CH 28.4 1.65 (m) C-2, C-10

2 CH 68.5 4.05 (m / br d) C-4, C-10

3 CH 32.1 1.70 (m) C-1, C-2, C-4

4 C 38.2 — —

5 C 45.3 — —

6 CH 36.8 1.45 (m) C-4, C-5, C-10

7 CH 27.2 1.30 (m) —

8 CH 36.5 1.55 (m) C-9, C-11

9 C 38.9 — —

10 C 46.1 — —

11 CH 30.5 1.40 (m) C-8, C-12

12 CH 34.2 1.60 (m) C-13

13 C-OH 73.4 — C-12, C-14, C-16

14 CH 145.2
5.91 (dd, J=17.5,

10.8)
C-13, C-16

15 CH 111.8

5.21 (dd, J=17.5,

1.2); 5.06 (dd,

J=10.8, 1.[1]2)

C-13, C-14

16 CH 27.8 1.28 (s) C-12, C-13, C-14

17 CH 15.8 0.85 (d, J=6.[1]5) C-8
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18 CH 21.4 0.98 (s) C-4, C-5

19 CH 19.2 0.82 (s) C-5, C-9

20 CH 18.5 1.15 (s) C-10, C-1

Note: Chemical shifts may vary slightly (

0.5 ppm for

C) depending on concentration and water content in CDCl

. The H-2 signal width is diagnostic for the axial/equatorial orientation of the proton

relative to the ring fusion.[1]

Part 3: Experimental Protocols
Extraction and Isolation Workflow
To ensure reproducibility, the following protocol minimizes the risk of dehydration or artifact

formation.

Plant Material: Air-dried leaves of Solidago gigantea (500 g).

Extraction: Macerate in CH

Cl

(Dichloromethane) for 48 hours at room temperature. Avoid acidic conditions to prevent
rearrangement of the clerodane skeleton.

Filtration & Concentration: Filter extract and evaporate under reduced pressure at <40°C.

Fractionation:
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Step A (VLC): Vacuum Liquid Chromatography on Silica Gel 60.[1] Gradient elution:

Hexane

Hexane:EtOAc (8:2).[1]

Step B (HPLC): Purify the polar fractions (containing hydroxylated diterpenes) using RP-

C18 semi-preparative HPLC.

Mobile Phase: Acetonitrile:Water (70:[1]30) isocratic flow.[1]

Detection: UV at 210 nm (end absorption) or Refractive Index (RI).[1]

NMR Acquisition Parameters
Solvent: CDCl

(99.8% D) with 0.03% TMS.[1]

Instrument: 500 MHz or higher cryoprobe system recommended.

Pulse Sequences:

1H: 30° pulse, 2s relaxation delay.

NOESY: Mixing time 500ms (critical for H-2/Me-20 correlation).

HSQC: Multiplicity-edited to distinguish CH/CH

from CH

.

Part 4: Visualization & Biosynthetic Context[1]
Structural Elucidation Workflow
The following diagram illustrates the logical flow from crude extract to stereochemical

assignment.
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Figure 1: Step-by-step isolation and spectroscopic validation workflow.

Biosynthetic Pathway
2
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-Hydroxykolavelool arises from the MEP pathway, proceeding through the general clerodane
precursor.[1]

Geranylgeranyl
Diphosphate (GGPP) ent-Copalyl PP

 CPS Kolavelool
(Clerodane Skeleton)

 KS-like Cyclase
2-beta-Hydroxykolavelool

 P450 Monooxygenase
(C-2 Hydroxylation) Solidagoic Acids

(Further Oxidation)
 Oxidation

Click to download full resolution via product page

Figure 2: Proposed biosynthetic pathway from GGPP to 2

-Hydroxykolavelool.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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